6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids. The structure of this compound includes an isoquinoline core with ethoxy groups at the 6 and 7 positions, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors . These receptors are overexpressed in many proliferative cancer cells and are considered important targets for cancer therapy .
Mode of Action
This compound interacts with sigma-2 receptors, demonstrating high affinity and selectivity . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
It is known that sigma-2 receptor ligands can influence various cellular processes, including cell proliferation and apoptosis .
Result of Action
The interaction of this compound with sigma-2 receptors can potentially lead to the inhibition of cancer cell proliferation and the induction of apoptosis . This makes it a promising candidate for cancer therapy.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch-Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the desired isoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has methoxy groups instead of ethoxy groups, which can affect its chemical properties and biological activities.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxy groups can significantly alter the compound’s reactivity and interactions with biological targets.
Uniqueness: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of ethoxy groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This property can be advantageous in drug design and development, making it a valuable compound for further research and applications.
Properties
IUPAC Name |
6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2/h7-8,14H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFCFYBFMSQXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CNCCC2=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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